![molecular formula C16H18N2O2 B14205459 N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea CAS No. 827612-36-2](/img/structure/B14205459.png)
N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N’-phenylurea is a chemical compound with a unique structure that combines a hydroxy group, a phenyl group, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N’-phenylurea typically involves the reaction of 1-phenyl-2-propanol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N’-phenylurea can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N’-phenylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N’-phenylurea involves its interaction with specific molecular targets. The hydroxy and phenyl groups allow it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. The urea moiety can form hydrogen bonds with target molecules, enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N’-phenylurea: shares similarities with other phenylurea derivatives, such as:
Uniqueness
The unique combination of the hydroxy group, phenyl group, and urea moiety in N-[(2R)-1-Hydroxy-3-phenylpropan-2-yl]-N’-phenylurea gives it distinct chemical and biological properties.
Propiedades
Número CAS |
827612-36-2 |
|---|---|
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-3-phenylurea |
InChI |
InChI=1S/C16H18N2O2/c19-12-15(11-13-7-3-1-4-8-13)18-16(20)17-14-9-5-2-6-10-14/h1-10,15,19H,11-12H2,(H2,17,18,20)/t15-/m1/s1 |
Clave InChI |
XIWZYXYULUDTSB-OAHLLOKOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](CO)NC(=O)NC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC(CO)NC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
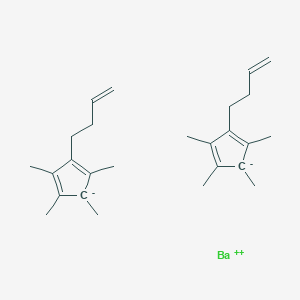
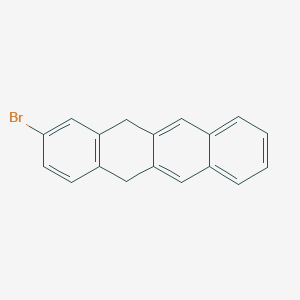
![[4-(4-Hexylcyclohexyl)phenyl]thiourea](/img/structure/B14205407.png)
![1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol](/img/structure/B14205422.png)
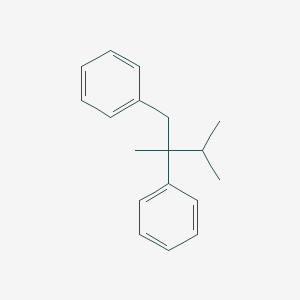
![1-[(1R)-1-Phenylethyl]-1,2,3,4,6,7,8,8a-octahydroquinoline](/img/structure/B14205431.png)
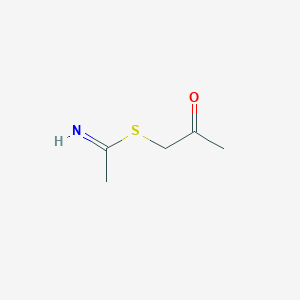
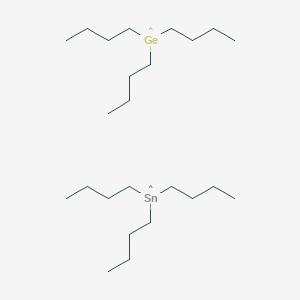
![1,3-Propanediol, 2-amino-2-[2-[4-(undecyloxy)phenyl]ethyl]-](/img/structure/B14205451.png)
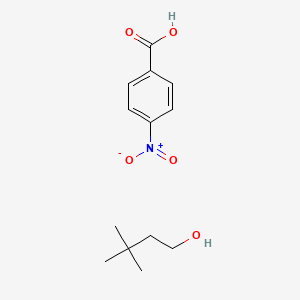
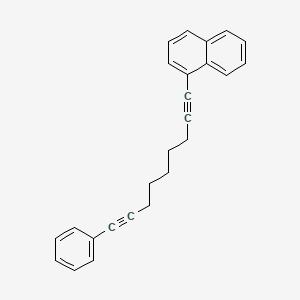
![Tert-butyl[(3-ethylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B14205461.png)
